molecular formula C11H9NO2S B184315 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde CAS No. 118001-74-4

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde

Cat. No. B184315
M. Wt: 219.26 g/mol
InChI Key: LTBNVXWZLUHELL-UHFFFAOYSA-N
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Patent
US05512581

Procedure details

To a solution of 4-hydroxybenzaldehyde (12.1 g, 100 mmol) and potassium carbonate (41.5 g, 0.30 mole) in DMF (100 mL) was added 4-thiazolylmethyl chloride hydrochloride (17.0 g, 100 mmol), and the resulting mixture was stirred at ambient temperature for 48 hours. The mixture was then poured into brine and filtered to collect the precipitated solid. The solid was washed with water (500 mL) and 10% ethyl ether in hexane and dried in vacuo to provide 17.6 g of 4-(4-thiazolylmethoxy)benzaldehyde.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.[S:17]1[CH:21]=[C:20]([CH2:22]Cl)[N:19]=[CH:18]1>CN(C=O)C.[Cl-].[Na+].O>[S:17]1[CH:21]=[C:20]([CH2:22][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[N:19]=[CH:18]1 |f:1.2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
41.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17 g
Type
reactant
Smiles
Cl.S1C=NC(=C1)CCl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitated solid
WASH
Type
WASH
Details
The solid was washed with water (500 mL) and 10% ethyl ether in hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
S1C=NC(=C1)COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.